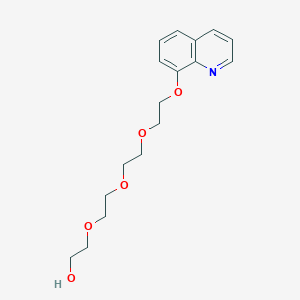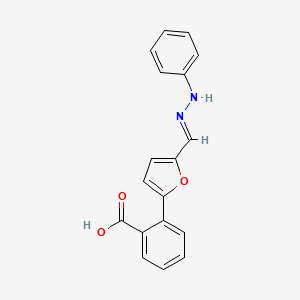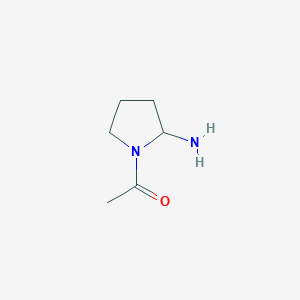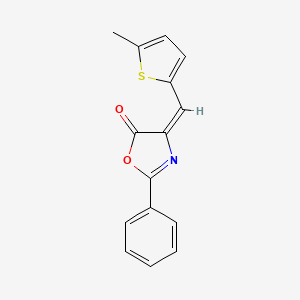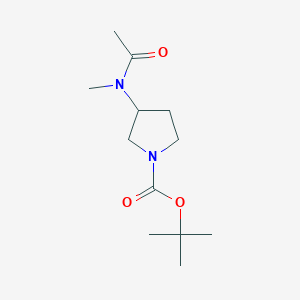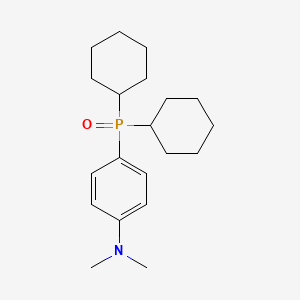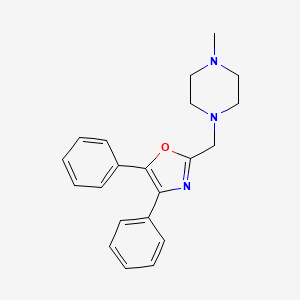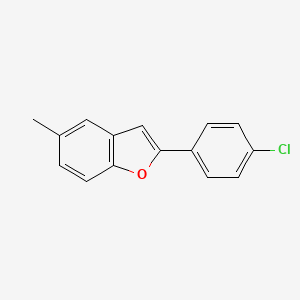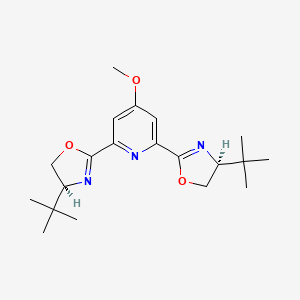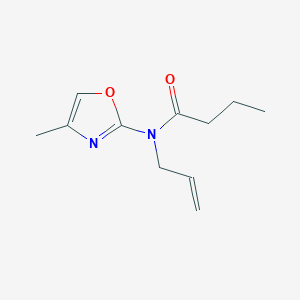
N-(4-Methyl-1,3-oxazol-2-yl)-N-(prop-2-en-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-(4-methyloxazol-2-yl)butyramide typically involves the reaction of an appropriate oxazole derivative with an allylating agent under controlled conditions. One common method involves the use of allyl bromide as the allylating agent in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N-Allyl-N-(4-methyloxazol-2-yl)butyramide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-Allyl-N-(4-methyloxazol-2-yl)butyramide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or THF.
Substitution: Halides, amines, in solvents like DMF or acetonitrile (CH3CN).
Major Products Formed
Oxidation: Oxazole derivatives with higher oxidation states.
Reduction: Reduced forms of the compound.
Substitution: Various substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
N-Allyl-N-(4-methyloxazol-2-yl)butyramide has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of N-Allyl-N-(4-methyloxazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-Allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamide: Similar in structure but with a phenyl group instead of a butyramide group.
N-Allyl-2-methyl-4,5-dihydrooxazole-4-carboxamide: Similar in structure but with a methyl group instead of a butyramide group.
Uniqueness
N-Allyl-N-(4-methyloxazol-2-yl)butyramide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .
Propiedades
Número CAS |
57068-15-2 |
|---|---|
Fórmula molecular |
C11H16N2O2 |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
N-(4-methyl-1,3-oxazol-2-yl)-N-prop-2-enylbutanamide |
InChI |
InChI=1S/C11H16N2O2/c1-4-6-10(14)13(7-5-2)11-12-9(3)8-15-11/h5,8H,2,4,6-7H2,1,3H3 |
Clave InChI |
WTYKPVITECGXNR-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)N(CC=C)C1=NC(=CO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12878257.png)
